molecular formula C13H10N2 B089319 2-Phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10586-52-4

2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B089319
CAS RN: 10586-52-4
M. Wt: 194.23 g/mol
InChI Key: PPWLAQVKIFDULF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the linear formula C13H10N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Five different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines have been investigated . A number of 2-, 3-, and 4-alkyl and -aryl substituted derivatives were prepared by two of these methods which involved modifications of Madelung- and Fischer-syntheses of indoles .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is represented by the SMILES string C12=NC=CC=C1C=C(C3=CC=CC=C3)N2 . The InChI key is PPWLAQVKIFDULF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Mechanism of Action

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives could be potential candidates for cancer therapeutics .

properties

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWLAQVKIFDULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345737
Record name 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

10586-52-4
Record name 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-phenyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with benzoyl chloride in chloroform in the presence of pyridine to produce 2-benzamido-3-picoline in 33% yield. Second, pyrolysis of 2-benzamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-phenyl-7-azaindole (FIG. 18) in 58% yield. This compound was characterized by NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

2-phenyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with benzoyl chloride in chloroform in the presence of pyridine to produce 2-benzamido-3-picoline in 33% yield. Second, pyrolysis of 2-benzamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-phenyl-7-azaindole (FIG. 18) in 58% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key chemical reactions 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can undergo, and what structural insights do these reactions provide?

A1: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine demonstrates reactivity with various electrophiles, preferentially at the 3-position [, ]. For example, it undergoes nitration, nitrosation, halogenation, and reactions with Mannich bases primarily at this position. This selectivity suggests that the 3-position possesses the highest electron density, likely influenced by the nitrogen atoms within the ring system. Interestingly, reaction with chloroform under basic conditions leads to ring expansion, forming a 1,8-naphthyridine derivative []. This highlights the potential for this scaffold to undergo rearrangements and expansions, opening avenues for synthesizing diverse chemical entities.

Q2: The research mentions the use of spectroscopic techniques in characterizing 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. What specific information can these techniques provide about this compound?

A2: The studies employed infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structures of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives [].

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